molecular formula C10H11BrN2O2 B2749231 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2175979-28-7

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No.: B2749231
CAS No.: 2175979-28-7
M. Wt: 271.114
InChI Key: IFTQTTFMPOSOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a bromopyridinyl group

Scientific Research Applications

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s being used as a pharmaceutical, its mechanism would depend on the specific biological target. Bromopyridines are often used in medicinal chemistry and drug design, as the bromine atom can form halogen bonds with residues in the binding site of a target protein .

Safety and Hazards

Brominated compounds can be hazardous and should be handled with care. They can be irritants and are potentially harmful if ingested or inhaled .

Future Directions

The use of bromopyridines and pyrrolidin-2-ones in medicinal chemistry is a vibrant field of research. Future work could involve the synthesis of new derivatives and the exploration of their biological activity .

Preparation Methods

The synthesis of 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 3-bromopyridine with a suitable pyrrolidinone derivative. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidinone, followed by nucleophilic substitution with 3-bromopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrolidinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinone derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Comparison with Similar Compounds

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one can be compared with similar compounds such as:

    3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: This compound also contains a bromopyridinyl group but differs in the presence of a furan ring and a methylsulfonylphenyl group.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidin-3-ol ring instead of a pyrrolidinone ring, leading to different chemical and biological properties.

Properties

IUPAC Name

5-[(3-bromopyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-8-2-1-5-12-10(8)15-6-7-3-4-9(14)13-7/h1-2,5,7H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTQTTFMPOSOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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